![molecular formula C20H18N6OS B2754450 N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-99-4](/img/structure/B2754450.png)
N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
“N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a complex organic compound that contains several functional groups and rings, including a phenethyl group, a pyridine ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, and a thioacetamide group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized via aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a pyridine ring could contribute to its basicity, while the presence of a thioacetamide group could make it a good nucleophile .Scientific Research Applications
Insecticidal Properties
N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and related compounds, have been studied for their insecticidal properties. Research has shown that these compounds, incorporating a thiadiazole moiety, can act as effective insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial Activity
Another significant application of these compounds is in the realm of antimicrobial activity. Studies have demonstrated that certain derivatives, especially those incorporating thienopyrimidine, show pronounced antimicrobial effects. This highlights their potential as candidates for developing new antimicrobial agents (Bhuiyan et al., 2006).
Antioxidant and Antimicrobial Properties
Further research has also delved into the antioxidant and antimicrobial properties of related compounds. For instance, triazolopyridine derivatives have been found to exhibit both antioxidant and antimicrobial activities, broadening their scope of application in pharmaceutical research (Flefel et al., 2018).
Synthesis and Biological Assessment
The synthesis process of these compounds is another area of focus, which is crucial for understanding their potential applications. The exploration of new synthesis methods can lead to the discovery of more efficient and versatile compounds for biological assessment (Karpina et al., 2019).
Biochemical Impacts on Insecticidal Agents
These compounds have also been analyzed for their biochemical impacts when used as potential insecticidal agents. Understanding their toxicological and biochemical parameters is crucial for developing safe and effective insecticides (Soliman et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with a variety of enzymes and receptors .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, potentially affecting the corresponding biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Action Environment
The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues have been confirmed in the literature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-18(22-12-10-15-5-2-1-3-6-15)14-28-19-9-8-17-23-24-20(26(17)25-19)16-7-4-11-21-13-16/h1-9,11,13H,10,12,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRAXXGCVLMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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